molecular formula C9H8N2O4S B8287536 N-methanesulfonyl-6-nitroindole

N-methanesulfonyl-6-nitroindole

Cat. No.: B8287536
M. Wt: 240.24 g/mol
InChI Key: YKXPZGGMJZIDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methanesulfonyl-6-nitroindole is a useful research compound. Its molecular formula is C9H8N2O4S and its molecular weight is 240.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8N2O4S

Molecular Weight

240.24 g/mol

IUPAC Name

1-methylsulfonyl-6-nitroindole

InChI

InChI=1S/C9H8N2O4S/c1-16(14,15)10-5-4-7-2-3-8(11(12)13)6-9(7)10/h2-6H,1H3

InChI Key

YKXPZGGMJZIDLJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C=CC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-nitro-1H-indole (0.250 g, 1.54 mmol) in dry THF (15.4 mL) at −78° C. under nitrogen was added sodium bis(trimethylsilyl)amide (1.850 mL, 1.850 mmol) dropwise via syringe. The resulting solution was stirred for 20 minutes at −78° C., followed by addition of methanesulfonyl chloride (0.14 mL, 1.85 mmol) dropwise via syringe. Following the addition, the cooling bath was removed, and the mixture was allowed to warm to room temperature. After 1 hour, the suspension was filtered, and the resulting solid was taken up in 10 mL of aqueous MeOH and heated to reflux. The hot mixture was filtered to afford a light yellow solid which was dried in vacuo, furnishing Intermediate 64A (0.208 g, 56% yield) as a light yellow solid. HPLC: Rt=3.160 min. (YMC S5 ODS 4.6×50 mm, 10-90% aqueous methanol containing 0.2% H3PO4, 4 min. gradient, monitored at 220 nm). MS (ES): m/z=241.0 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.70 (1H, d, J=2.01 Hz), 8.18 (1H, dd, J=8.81, 2.01 Hz), 7.98 (1H, d, J=3.78 Hz), 7.92 (1H, d, J=8.81 Hz), 7.05 (1H, d, J=3.78 Hz), 3.55-3.66 (3H, m).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step One
Name
Quantity
15.4 mL
Type
solvent
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Yield
56%

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